molecular formula C12H18N2O2 B13214181 2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13214181
M. Wt: 222.28 g/mol
InChI Key: CWDVIIKVDIBVEN-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound with the following chemical formula:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2C11​H12​N2​O2​

. It belongs to the class of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . The compound’s structure features an imidazo[1,2-a]pyridine core substituted with a butan-2-yl group at position 2 and a carboxylic acid group at position 3.

Preparation Methods

Synthetic Routes:: One synthetic route involves the cyclization of appropriate precursors, such as 2-(butan-2-yl)imidazole, under suitable conditions. The imidazole ring undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

Reaction Conditions::
  • Precursor: 2-(butan-2-yl)imidazole
  • Cyclization conditions: Appropriate solvent (e.g., DMF, DMSO), elevated temperature, and acid catalyst (e.g., p-toluenesulfonic acid)

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine.

    Substitution: Substitution reactions at the imidazo[1,2-a]pyridine ring can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO4, PCC)

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4)

    Substitution: Appropriate nucleophiles (e.g., alkyl halides, amines)

Major Products:: The specific products depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential drug development.

Biology and Medicine::

    Biological Activity: Studied for its effects on biological targets (e.g., receptors, enzymes).

    Antimicrobial Properties: Explored for antibacterial or antifungal activity.

Industry::

    Fine Chemicals: Used as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular processes.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-3-8(2)10-11(12(15)16)14-7-5-4-6-9(14)13-10/h8H,3-7H2,1-2H3,(H,15,16)

InChI Key

CWDVIIKVDIBVEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2CCCCC2=N1)C(=O)O

Origin of Product

United States

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